molecular formula C16H16N2O5S B11173516 4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate

4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate

Cat. No.: B11173516
M. Wt: 348.4 g/mol
InChI Key: DRRJWRISAOCWIF-UHFFFAOYSA-N
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Description

4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfamoylphenyl group, a carbamoylphenyl group, and an acetate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylbenzylamine with phenyl isocyanate to form the intermediate 4-{[(4-sulfamoylphenyl)methyl]carbamoyl}phenylamine. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes and proteins, modulating their activity. The compound may also affect cellular pathways by binding to receptors or altering signal transduction processes.

Comparison with Similar Compounds

  • 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL METHYL ESTER
  • 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ETHYL ESTER

Comparison: Compared to its similar compounds, 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE is unique due to its specific acetate group, which can influence its reactivity and solubility. This uniqueness makes it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

[4-[(4-sulfamoylphenyl)methylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C16H16N2O5S/c1-11(19)23-14-6-4-13(5-7-14)16(20)18-10-12-2-8-15(9-3-12)24(17,21)22/h2-9H,10H2,1H3,(H,18,20)(H2,17,21,22)

InChI Key

DRRJWRISAOCWIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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